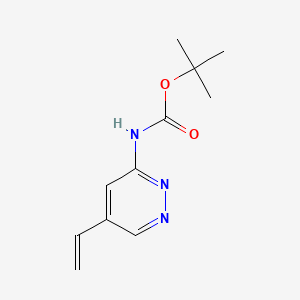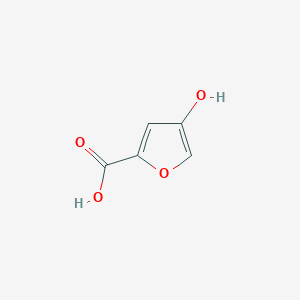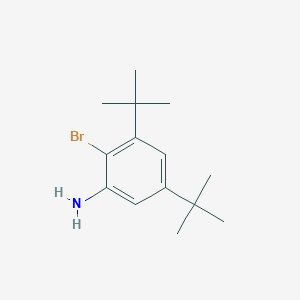
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C14H22BrN It is a derivative of benzenamine, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with a bromine atom and two tert-butyl groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- typically involves the bromination of 3,5-bis(1,1-dimethylethyl)aniline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzenamines.
Oxidation Reactions: Products include nitrobenzenes or nitrosobenzenes.
Reduction Reactions: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may exert its effects through pathways involving electrophilic aromatic substitution or nucleophilic addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 2-(1,1-dimethylethyl)-
- Benzenamine, 3,5-bis(1,1-dimethylethyl)-
- Benzenamine, 2-bromo-
Uniqueness
Benzenamine, 2-bromo-3,5-bis(1,1-dimethylethyl)- is unique due to the presence of both bromine and tert-butyl groups, which impart distinct chemical and physical properties. These substitutions enhance the compound’s stability and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63316-20-1 |
|---|---|
Fórmula molecular |
C14H22BrN |
Peso molecular |
284.23 g/mol |
Nombre IUPAC |
2-bromo-3,5-ditert-butylaniline |
InChI |
InChI=1S/C14H22BrN/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8H,16H2,1-6H3 |
Clave InChI |
JIWDYSKDSLBUQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)N)Br)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
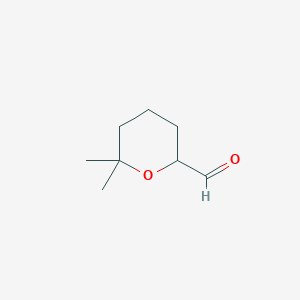
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
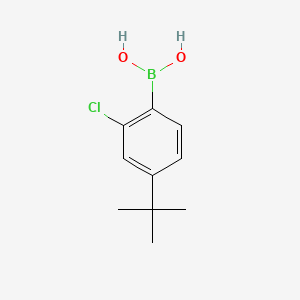
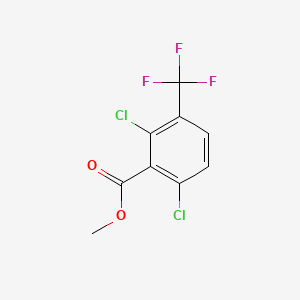
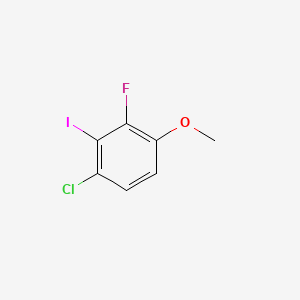
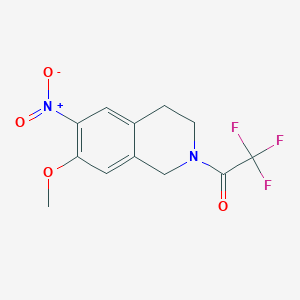
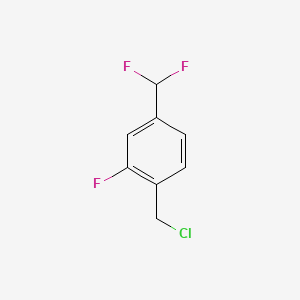
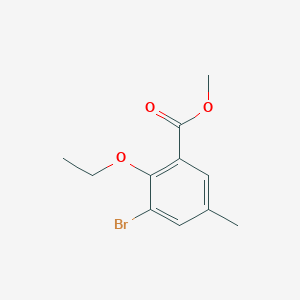
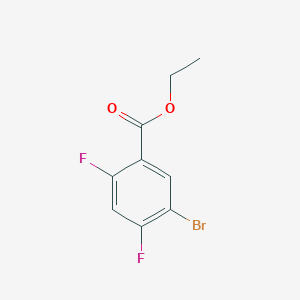
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
